molecular formula C11H17N B13646845 N,alpha,3-Trimethylbenzeneethanamine CAS No. 861007-68-3

N,alpha,3-Trimethylbenzeneethanamine

Cat. No.: B13646845
CAS No.: 861007-68-3
M. Wt: 163.26 g/mol
InChI Key: CXVNKBVJDKMLOH-UHFFFAOYSA-N
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Description

Methyl[1-(3-methylphenyl)propan-2-yl]amine is an organic compound with the molecular formula C11H17N It is a derivative of phenethylamine and is known for its structural similarity to methamphetamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[1-(3-methylphenyl)propan-2-yl]amine typically involves the reaction of 3-methylbenzyl chloride with methylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the amine group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of methyl[1-(3-methylphenyl)propan-2-yl]amine may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to facilitate the reaction and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(3-methylphenyl)propan-2-yl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The amine group can undergo substitution reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

Methyl[1-(3-methylphenyl)propan-2-yl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on neurotransmitter systems and its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl[1-(3-methylphenyl)propan-2-yl]amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action can lead to increased stimulation of adrenergic and dopaminergic receptors, resulting in enhanced alertness and cognitive function.

Comparison with Similar Compounds

Methyl[1-(3-methylphenyl)propan-2-yl]amine is structurally similar to other phenethylamine derivatives, such as methamphetamine and methiopropamine. it is unique in its specific substitution pattern on the phenyl ring, which can influence its pharmacological properties and potency.

Similar Compounds

    Methamphetamine: A potent central nervous system stimulant with a high potential for abuse.

    Methiopropamine: A structural analog of methamphetamine with similar stimulant effects but a different substitution pattern on the phenyl ring.

Properties

CAS No.

861007-68-3

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-methyl-1-(3-methylphenyl)propan-2-amine

InChI

InChI=1S/C11H17N/c1-9-5-4-6-11(7-9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3

InChI Key

CXVNKBVJDKMLOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)NC

Origin of Product

United States

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